Regioisomeric Differentiation: Adjacent (2,3) vs. Distal (2,5) Carboxylate Geometry in Thiophene Dicarboxylic Acids
The 2,3-dicarboxylic acid substitution pattern creates a fundamentally different metal-binding geometry compared to the 2,5-analog. In 5-methylthiophene-2,3-dicarboxylic acid, the two carboxylic acid groups are adjacent on the thiophene ring, enabling the formation of five-membered chelate rings upon metal coordination. In contrast, 2,5-thiophenedicarboxylic acid forms extended linear or angular bridging motifs. This structural divergence translates to different coordination network topologies: 2,5-dicarboxylates typically yield dia or sql nets, while 2,3-dicarboxylates can direct the formation of discrete molecular complexes or distinct framework connectivities [1].
| Evidence Dimension | Carboxylate Donor Atom Distance (Approximate) |
|---|---|
| Target Compound Data | Adjacent (ortho-like) arrangement: ~2.5-3.0 Å separation |
| Comparator Or Baseline | 2,5-Thiophenedicarboxylic acid (H₂TDC): Distal arrangement: ~5.0-5.5 Å separation |
| Quantified Difference | Separation distance reduced by approximately 50% in target compound |
| Conditions | Geometric analysis based on molecular structure and coordination chemistry principles |
Why This Matters
This difference determines whether the compound acts as a chelating ligand or a bridging linker, a critical factor for researchers designing metal-organic frameworks or coordination complexes.
- [1] Lu, K., Ma, D.-Y., & Sakiyama, H. (2018). Two metal-organic frameworks constructed from 2,5-thiophenedicarboxylate and methyl-functionalized N-donor ligands with magnetic, luminescent and catalytic studies. Inorganic Chemistry Communications, 98, 39-43. View Source
